Product packaging for 2-(4-Chlorophenyl)-6-ethoxypyrazine(Cat. No.:CAS No. 1333222-39-1)

2-(4-Chlorophenyl)-6-ethoxypyrazine

Cat. No.: B11877225
CAS No.: 1333222-39-1
M. Wt: 234.68 g/mol
InChI Key: KCBTYJZHQLTBSW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethoxypyrazine (CAS 1333222-39-1) is a high-purity pyrazine derivative supplied for advanced chemical and sensory research. This compound has a molecular formula of C12H11ClN2O and a molecular weight of 234.68 . Pyrazine derivatives are a significant class of compounds extensively studied and used as flavoring agents due to their potent, often nutty or roasted, aromatic properties . A safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that numerous pyrazine derivatives, which share core structural similarities with this compound, are metabolized to innocuous products and raise no safety concerns at current intake levels, supporting their use in flavor research . The primary research applications for this specific compound include its investigation as a key building block or intermediate in the synthesis of more complex flavor molecules and in structure-activity relationship (SAR) studies to understand how substitution patterns on the pyrazine ring influence sensory characteristics. Researchers value this compound for exploring new avenues in the development of synthetic flavors and fragrances. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research use only and is not classified for human consumption, diagnostic use, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O B11877225 2-(4-Chlorophenyl)-6-ethoxypyrazine CAS No. 1333222-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333222-39-1

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-ethoxypyrazine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-12-8-14-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3

InChI Key

KCBTYJZHQLTBSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorophenyl 6 Ethoxypyrazine and Its Structural Analogs

Retrosynthetic Analysis and Strategic Design of 2-(4-Chlorophenyl)-6-ethoxypyrazine

Retrosynthetic analysis of this compound reveals several possible disconnection points, guiding the design of synthetic strategies. The two primary disconnections are at the C-C and C-O bonds connecting the substituents to the pyrazine (B50134) core, and the C-N bonds within the pyrazine ring itself.

One common strategy involves the initial formation of a pyrazine ring, followed by the introduction of the 4-chlorophenyl and ethoxy groups. researchgate.net This approach offers the flexibility to introduce a variety of substituents at these positions. Alternatively, the pyrazine ring can be constructed from precursors already bearing the desired functionalities. researchgate.net

A plausible retrosynthetic pathway is shown below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] --> B{Disconnection at C-Aryl and C-Alkoxy bonds};
    B --> C[2-Chloro-6-ethoxypyrazine + 4-Chlorophenylboronic acid];
    B --> D[2,6-Dichloropyrazine];
    D --> E[Sequential Substitution];
    A --> F{Disconnection of Pyrazine Ring};
    F --> G[α-Diketone + Diamine];

Classical and Modern Synthetic Routes to Pyrazine Scaffolds

The construction of the pyrazine core is a fundamental step in the synthesis of this compound. Both classical and modern methods are employed for this purpose.

Established Reaction Pathways for Pyrazine Synthesis

Classical methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netum.edu.my This robust reaction, while effective, can sometimes lack regioselectivity when using unsymmetrical starting materials. Another established method is the self-condensation of α-aminoketones, which dimerize to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. youtube.com The oxidation can be achieved using various oxidizing agents or through air oxidation. researchgate.netyoutube.com

Other traditional routes include the reaction of α-halo ketones with diamines and the dehydrogenation of piperazines. nih.gov

Catalytic Approaches in Heterocyclic Compound Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of heterocyclic compounds, including pyrazines. These methods often offer improved efficiency, atom economy, and milder reaction conditions. acs.org

One notable advancement is the use of transition metal catalysts, such as manganese pincer complexes, to catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.govacs.org This method is environmentally benign as it produces water and hydrogen gas as the only byproducts. nih.govacs.org Palladium-catalyzed reactions have also been developed for the synthesis of unsymmetrically substituted pyrazines from aminoacetonitriles and arylboronic acids. organic-chemistry.org

Approaches for Introducing Aryl and Alkoxy Substituents onto Pyrazine Rings

Once the pyrazine scaffold is in place, the introduction of the 4-chlorophenyl and ethoxy groups is the next critical step.

The arylation of the pyrazine ring can be effectively achieved through palladium-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling, which utilizes an arylboronic acid (in this case, 4-chlorophenylboronic acid) and a halopyrazine (e.g., 2-chloropyrazine (B57796) or 2,6-dichloropyrazine), is a widely used and versatile method. rsc.orgnih.gov Other palladium-catalyzed reactions like the Stille and Negishi couplings have also been successfully applied to pyrazine systems. rsc.orgnih.gov

The introduction of the ethoxy group is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. youtube.commasterorganicchemistry.com In this reaction, a chloropyrazine is treated with sodium ethoxide, where the ethoxide ion displaces the chloride ion on the electron-deficient pyrazine ring. um.edu.myresearchgate.net The reactivity of the halopyrazine towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring. youtube.commasterorganicchemistry.com The reaction conditions for SNAr can be optimized, for instance, by using microwave irradiation to accelerate the reaction. um.edu.my

Derivatization and Diversification Strategies for this compound Analogs

The synthetic routes developed for this compound can be adapted to create a diverse library of analogs. By varying the starting materials and reagents, a wide range of substituents can be introduced onto the pyrazine core.

For example, by employing different arylboronic acids in the Suzuki-Miyaura coupling, a variety of aryl groups can be installed at the 2-position. Similarly, using different sodium alkoxides in the SNAr reaction allows for the introduction of various alkoxy groups at the 6-position.

Further diversification can be achieved by performing additional reactions on the pyrazine ring or its substituents. For instance, if the pyrazine core contains a methyl group, it can be functionalized through C-H activation and subsequent alkylation. organic-chemistry.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, the choice of ligand for the palladium catalyst can have a significant impact on the reaction's efficiency. nih.gov In the case of nucleophilic aromatic substitution, the solvent can play a crucial role. For instance, using a polar aprotic solvent like DMF can increase the reaction yield. researchgate.net

The table below summarizes some of the key reactions and conditions that can be optimized for the synthesis of this compound and its analogs.

Table 1: Reaction Optimization Parameters

Reaction TypeKey Parameters to OptimizeExamples of VariationsPotential Impact
Pyrazine Ring Formation (Classical)Reactant concentration, temperature, oxidizing agentVarying the ratio of diketone to diamine, using different oxidizing agents (e.g., CuO, MnO2, air)Improved yield and regioselectivity
Pyrazine Ring Formation (Catalytic)Catalyst loading, ligand, base, solvent, temperatureScreening different manganese or palladium catalysts, using various phosphine (B1218219) ligandsIncreased catalytic turnover, milder reaction conditions
Suzuki-Miyaura CouplingPalladium catalyst, ligand, base, solvent, temperatureUsing different palladium precursors (e.g., Pd(PPh3)4, Pd(OAc)2), employing various phosphine or N-heterocyclic carbene ligandsHigher yields, broader substrate scope
Nucleophilic Aromatic SubstitutionSolvent, temperature, reaction time, use of microwave irradiationComparing conventional heating with microwave heating, using different polar aprotic solvents (e.g., DMF, DMSO)Reduced reaction times, increased yields

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl 6 Ethoxypyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Experimental NMR data for 2-(4-Chlorophenyl)-6-ethoxypyrazine is not available in the reviewed literature. A detailed analysis of proton and carbon chemical shifts, multiplicities, and coupling constants, which is fundamental for unambiguous structural assignment, is therefore not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported in the available scientific literature. This information is crucial for identifying the electronic environment of protons in the pyrazine (B50134) and chlorophenyl rings, as well as the ethoxy group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Reported ¹³C NMR data for this compound could not be located. Such data would be essential for identifying all non-equivalent carbon atoms in the molecule, including those in the aromatic rings and the ethoxy substituent.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques such as COSY, HSQC, and HMBC are powerful tools for elucidating complex molecular structures, no published studies applying these methods to this compound were found. nih.govipb.ptnih.gov These techniques would be invaluable in confirming the connectivity of protons and carbons within the molecule.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Detailed experimental data from vibrational spectroscopy studies of this compound are not present in the available research. Such studies are necessary to identify characteristic vibrational modes and functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound has been published. An FT-IR spectrum would provide information on the characteristic vibrational frequencies of the functional groups present, such as C-H, C=N, C=C, C-O, and C-Cl bonds.

Raman Spectroscopy

There are no available Raman spectroscopy studies for this compound. Raman spectroscopy would complement FT-IR data, particularly for the vibrations of the pyrazine and chlorophenyl aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. In the case of this compound, HRMS would yield the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its atomic constituents.

Table 3.3.1: Theoretical Accurate Mass of this compound

Molecular FormulaIsotopeTheoretical m/z
C₁₂H₁₁ClN₂O[M+H]⁺235.0633

This table is generated based on theoretical calculations and awaits experimental verification.

Furthermore, the study of fragmentation pathways through tandem mass spectrometry (MS/MS) experiments provides invaluable structural information. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, characteristic bond cleavages and rearrangements can be identified. For this compound, key fragmentation patterns would be expected to involve the cleavage of the ethoxy group, the chlorophenyl moiety, and the pyrazine ring itself. Common fragmentation mechanisms for similar aromatic and heterocyclic compounds include benzylic cleavage, loss of small neutral molecules (such as ethylene from the ethoxy group), and ring opening or cleavage.

A detailed analysis of the fragmentation of this compound would likely reveal the following characteristic fragment ions:

Table 3.3.2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
235.0633[C₁₀H₇ClN₂]⁺C₂H₄O
235.0633[C₆H₄Cl]⁺C₆H₇N₂O
235.0633[C₁₂H₁₀ClN₂]⁺H

This table represents a predictive analysis of potential fragmentation pathways. Experimental MS/MS data is required for confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the exact molecular geometry in the solid state. Additionally, X-ray diffraction reveals how molecules are arranged relative to one another in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not yet been experimentally determined and reported. Therefore, specific details regarding its solid-state conformation and intermolecular interactions are not available.

However, based on the molecular structure, certain expectations for its crystallographic features can be posited. The molecule possesses a degree of conformational flexibility, primarily around the single bonds connecting the pyrazine ring to the chlorophenyl group and the ethoxy group. The dihedral angle between the pyrazine and chlorophenyl rings will be a key conformational parameter.

In the absence of experimental data, a hypothetical table of expected crystallographic parameters is presented below. These values are based on typical ranges observed for similar organic compounds.

Table 3.4.1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Z4

This table is speculative and serves to guide future crystallographic studies. Experimental determination is necessary to ascertain the actual crystal structure.

The crystal packing of this compound would likely be influenced by weak C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the aromatic pyrazine and chlorophenyl rings. The presence of the chlorine atom could also lead to halogen bonding interactions, further influencing the supramolecular architecture.

Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenyl 6 Ethoxypyrazine

Quantum Mechanical Studies for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. hilarispublisher.com For substituted pyrazine (B50134) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to perform geometry optimization. researchgate.netmaterialsciencejournal.org This process determines the lowest energy arrangement of atoms, providing key structural parameters.

Table 1: Predicted Ground State Properties of 2-(4-Chlorophenyl)-6-ethoxypyrazine via DFT

This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT methods.

ParameterCalculated Value
Optimized Total Energy (Hartree)-1052.78
Dipole Moment (Debye)2.15
C(pyrazine)-C(phenyl) Bond Length (Å)1.485
C-Cl Bond Length (Å)1.751
C(pyrazine)-O(ethoxy) Bond Length (Å)1.362
Pyrazine-Phenyl Dihedral Angle (°)35.4

Ab initio calculations, while often more computationally intensive than DFT, provide a high level of theory for examining electronic structure. These methods are crucial for analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable output from these calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this compound, the MEP surface would likely show negative potential (red/yellow) around the pyrazine nitrogen atoms and the oxygen of the ethoxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected on hydrogen atoms. mdpi.com

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are employed to study the conformational landscape of flexible molecules. nih.gov The primary point of flexibility in this compound is the rotation around the single bond connecting the pyrazine and chlorophenyl rings. Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to identify stable conformers (energy minima) and the energetic barriers between them (transition states).

The preferred conformation is determined by a balance of steric hindrance between atoms and electronic effects like conjugation. A completely planar conformation might maximize π-system conjugation between the rings but could be destabilized by steric clashes. A twisted conformation, as is common in similar biaryl systems, often represents the global energy minimum. nih.gov Understanding the rotational energy barrier is important as it influences the molecule's dynamic behavior and how it might fit into a receptor site in a biological context. semanticscholar.org

Theoretical Studies on Reaction Mechanisms and Kinetics Relevant to Pyrazine Systems

Computational chemistry is instrumental in investigating the mechanisms and kinetics of chemical reactions, providing insights that can be difficult to obtain experimentally.

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. Theoretical studies can predict the most likely pyrolysis pathways by identifying potential bond-breaking and rearrangement steps and calculating the activation energies for each. For pyrazine-containing compounds, pyrolysis can lead to the formation of various smaller volatile molecules. researchgate.net

For this compound, potential initial pyrolysis steps could include:

Homolytic cleavage of the C-O bond in the ethoxy group.

Fission of the C-Cl bond.

Cleavage of the bond between the two aromatic rings.

Ring-opening of the pyrazine core.

Computational methods can model the transition state structures for these reactions and determine their associated energetic barriers. The pathway with the lowest activation energy is predicted to be the most favorable decomposition route under thermal stress. researchgate.netnih.gov

The substituents on the pyrazine ring significantly influence its chemical reactivity. nih.gov The 4-chlorophenyl group generally acts as an electron-withdrawing group due to the electronegativity of the chlorine atom, while the ethoxy group is an electron-donating group due to resonance effects from the oxygen lone pairs.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects. In silico methods have revolutionized SAR elucidation by enabling rapid and cost-effective analysis of large sets of compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. libretexts.orgnih.gov These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set, which quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with variations at different positions of the pyrazine and phenyl rings. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific protein kinase, would be determined. Subsequently, a variety of molecular descriptors would be calculated for each analog. A hypothetical QSAR study for a series of pyrazine derivatives might yield a regression equation that can be used to predict the biological activity of new compounds in the same class.

Hypothetical QSAR Data for Pyrazine Derivatives

Compound LogP Electronic Parameter (σ) Steric Parameter (Es) Biological Activity (pIC50)
Analog 1 2.5 0.2 -1.5 6.8
Analog 2 3.1 -0.1 -2.0 7.2
Analog 3 2.8 0.5 -1.8 6.5
Analog 4 3.5 0.0 -2.5 7.8
Analog 5 2.2 0.3 -1.2 6.3

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.govnih.gov The output of a 3D-QSAR study is a set of contour maps that visualize the regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

In the context of this compound and its analogs, a 3D-QSAR study would commence with the alignment of the compounds based on a common scaffold. For each molecule, steric and electrostatic interaction energies would be calculated at various grid points surrounding the aligned structures. These energy values are then used as independent variables in a partial least squares analysis to build a predictive model. The resulting contour maps would highlight regions where, for example, bulky substituents are favored (sterically favorable regions) or where positive or negative charges would increase activity (electrostatically favorable regions). Such studies have been successfully applied to other pyrazine-containing compounds, such as imidazo[1,5-a]pyrazine derivatives, to elucidate the structural requirements for their activity as Bruton's tyrosine kinase (BTK) inhibitors. benthamdirect.com

Illustrative 3D-QSAR Model Statistics for Pyrazine Analogs

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r²
CoMFA 0.65 0.92 0.78
CoMSIA 0.71 0.95 0.82

Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when it binds to a target receptor, typically a protein. nih.govchemrxiv.org This technique is crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to simulate the behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the flexibility of the protein. nih.govmdpi.com

For this compound, a molecular docking study would involve docking the compound into the active site of a relevant protein target, for example, a protein kinase. The results would reveal the likely binding pose and identify key amino acid residues in the active site that interact with the ligand. For instance, studies on other pyrazine derivatives have shown the importance of hydrogen bonding with specific residues in the hinge region of kinases. nih.gov Molecular dynamics simulations would then be used to assess the stability of these interactions and to calculate the binding free energy, providing a more accurate prediction of the binding affinity. samipubco.com Such computational approaches have been instrumental in identifying potential inhibitors for various kinases by predicting their binding modes and affinities. nih.govjapsonline.com

Example Output from a Molecular Docking and MD Simulation Study

Ligand Docking Score (kcal/mol) Key Interacting Residues Predicted Binding Affinity (ΔG, kcal/mol)
This compound -8.5 Met120, Glu95, Leu170 -9.2
Analog A -9.1 Met120, Asp178, Val75 -9.8
Analog B -7.8 Met120, Leu170 -8.5

Advanced Analytical Method Development for 2 4 Chlorophenyl 6 Ethoxypyrazine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) with Advanced Detectors (e.g., GC-MS, GC-FTD)

No specific methods for the analysis of 2-(4-Chlorophenyl)-6-ethoxypyrazine using GC-MS or GC-FTD have been found in public literature.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

There are no published HPLC methods specifically developed for the quantification of this compound.

Development of Sample Preparation and Extraction Methodologies (e.g., SPME, LLE)

Information regarding the development of sample preparation and extraction techniques such as SPME or LLE for this compound is not available in the surveyed literature.

Validation of Analytical Methods for Accuracy, Precision, Selectivity, and Robustness

As no specific analytical methods for this compound have been identified, there is consequently no data on the validation of such methods concerning their accuracy, precision, selectivity, or robustness.

Trace Analysis and Detection in Complex Matrices

There is no available research on the trace analysis and detection of this compound in any complex matrices.

Future Research Directions and Translational Perspectives for 2 4 Chlorophenyl 6 Ethoxypyrazine

Rational Design of Second-Generation Pyrazine (B50134) Analogs with Improved Biological Profiles

The rational design of second-generation analogs of 2-(4-Chlorophenyl)-6-ethoxypyrazine is a critical step toward enhancing its therapeutic potential. This process involves systematic modifications of the parent molecule to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural changes influence biological activity. researchgate.net

Key strategies for designing improved pyrazine analogs include:

Modification of the Phenyl Ring: Altering the substitution pattern on the 4-chlorophenyl group can significantly impact target binding and selectivity. Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.

Variation of the Alkoxy Group: The ethoxy group at the 6-position can be replaced with other alkoxy chains of varying lengths or with different functional groups to improve properties like water solubility and metabolic stability. nih.gov For instance, incorporating more polar groups could enhance aqueous solubility, a common challenge with heterocyclic compounds.

Bioisosteric Replacement: The pyrazine core itself can be subjected to bioisosteric replacement to explore different heterocyclic systems, such as pyrimidine or pyridazine, which may offer an improved balance of activity and safety. pharmablock.com

Co-crystallization of lead compounds with their target proteins can provide detailed structural information, guiding the design of analogs with higher affinity and specificity. researchgate.net This structure-based design approach has been successfully used to develop potent and selective inhibitors for various targets, including kinases. researchgate.net

Table 1: Potential Modifications for Second-Generation Analogs

Molecular Position Modification Strategy Desired Outcome
4-Chlorophenyl Group Substitute chloro with fluoro, bromo, or trifluoromethyl groups. Improved target affinity, altered lipophilicity.
6-Ethoxy Group Replace with methoxy, propoxy, or morpholinoethoxy groups. Enhanced solubility, modified metabolic stability.
Pyrazine Core Bioisosteric replacement with pyrimidine or other heterocycles. Novel intellectual property, potentially improved ADME properties.

| Introduction of Polar Groups | Add hydroxyl or amino groups to substituents. | Increased water solubility, new hydrogen bonding interactions. |

Application of this compound as a Molecular Probe in Chemical Biology

Molecular probes are essential tools for studying biological systems, enabling the visualization and interrogation of cellular processes in real time. ed.ac.uk Pyrazine derivatives, due to their unique photophysical properties and ability to be functionalized, are attractive candidates for development as molecular probes. frontiersin.org A rationally designed derivative of this compound could be engineered for such applications.

The development of a probe based on this scaffold would involve incorporating a reporter group, such as a fluorophore, without compromising its binding affinity for its biological target. The inherent fluorescence of some pyrazine-fused systems can also be exploited. frontiersin.org Such a probe could be used for:

Target Identification and Validation: By tracking the probe's interaction within cells, researchers can confirm its biological target and elucidate its mechanism of action.

Live-Cell Imaging: A fluorescent probe would allow for the dynamic monitoring of its target's localization and concentration within living cells, providing valuable insights into cellular function and disease pathology. frontiersin.org

High-Throughput Screening: A probe could be used to develop assays for screening large compound libraries to identify new molecules that bind to the same target.

The design of such probes requires a balance between the structural requirements for biological activity and the properties needed for effective imaging, such as photostability and brightness. frontiersin.org

Exploration of Multi-Targeting Strategies and Polypharmacology

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.netnih.gov The traditional "one drug, one target" paradigm is often insufficient for treating such multifactorial conditions. Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising therapeutic strategy. researchgate.netnih.gov

Pyrazine derivatives are well-suited for the development of multi-targeting agents due to their versatile scaffold, which can be decorated with different pharmacophores to interact with various biological targets. Future research on this compound should explore its potential to be developed into a multi-targeting drug. This could involve:

Hybrid Molecule Design: Combining the pyrazine core with other known pharmacologically active moieties to create a single molecule that can modulate multiple targets simultaneously.

Fragment-Based Drug Discovery: Using fragments of the pyrazine analog to identify interactions with secondary targets, which can then be optimized to create a dual- or multi-acting compound.

Computational Prediction: Employing in silico methods to predict potential off-target interactions that could be therapeutically beneficial. nih.gov

A polypharmacological approach could lead to drugs with enhanced efficacy and a reduced likelihood of developing drug resistance. researchgate.net

Integration of Cheminformatics and Artificial Intelligence for Drug Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to the development of this compound and its analogs in several ways:

Virtual Screening: AI-powered models can screen vast virtual libraries of compounds to identify novel pyrazine derivatives with a high probability of being active against a specific target. researchgate.net

Predictive Modeling: Machine learning algorithms can build models to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new analogs before they are synthesized, saving time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel pyrazine-based scaffolds with superior therapeutic profiles. researchgate.net

By leveraging these computational approaches, the design-make-test-analyze cycle in drug discovery can be significantly shortened, enabling a more efficient path from lead compound to clinical candidate. nih.gov

Table 2: Application of AI and Cheminformatics in Pyrazine Drug Discovery

Technology Application Potential Impact
Machine Learning QSAR and ADMET prediction for new analogs. Prioritize synthesis of compounds with favorable profiles.
Deep Learning De novo design of novel pyrazine scaffolds. Generate novel intellectual property with optimized properties.
Virtual Screening Identification of new hits from large compound databases. Expand the chemical space for pyrazine-based therapeutics.

| Network Pharmacology | Elucidation of multi-target mechanisms. | Guide the design of polypharmacological agents. |

Investigation of Emerging Non-Pharmacological Applications of Pyrazine Derivatives (e.g., Material Science, Corrosion Inhibition)

Beyond their therapeutic potential, pyrazine derivatives possess chemical and physical properties that make them suitable for a range of non-pharmacological applications. researchgate.net The unique electronic structure of the pyrazine ring, with its two nitrogen atoms, allows these compounds to interact with metal surfaces, making them effective corrosion inhibitors. researchgate.netconsensus.app

Future research could explore the potential of this compound and related compounds in:

Corrosion Inhibition: Pyrazine derivatives have been shown to function as mixed-type inhibitors for metals like steel in acidic environments. researchgate.netresearchgate.net They adsorb onto the metal surface, forming a protective layer that slows down the rate of corrosion. The specific substituents on the pyrazine ring can be tuned to enhance their inhibitory efficiency for different metals and conditions.

Material Science: Pyrazines are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties. researchgate.net The conjugated system of this compound could be exploited in the design of new functional materials.

Agrochemicals: The pyrazine scaffold is found in some pesticides and insecticides. researchgate.net Further investigation could reveal potential applications for pyrazine derivatives in crop protection.

Exploring these non-pharmacological avenues could lead to the development of high-value products and provide alternative commercialization pathways for novel pyrazine compounds.

Q & A

Basic: What are the common synthetic routes for 2-(4-Chlorophenyl)-6-ethoxypyrazine, and what analytical techniques are used to confirm its structure?

Methodological Answer:
A standard synthesis route involves condensation reactions of substituted benzaldehydes with aminopyrazine derivatives under reflux conditions. For example, 4-chlorobenzaldehyde can react with 6-ethoxypyrazine-2-amine in the presence of acidic catalysts (e.g., acetic acid) to form the target compound . Cyclization steps may follow, often using reagents like triethylorthoformate or Lewis acids (e.g., PCl₃) to stabilize intermediates . Structural confirmation relies on FTIR (to identify functional groups like C-Cl and C-O-C), ¹H/¹³C NMR (to resolve aromatic protons and ethoxy groups), and mass spectrometry (for molecular ion validation) . X-ray crystallography (using software like SHELX ) is critical for resolving stereochemical ambiguities.

Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., H₂SO₄) can accelerate cyclization steps, as seen in analogous quinazolinone syntheses .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like ether cleavage .
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation, enabling timely quenching . Post-reaction, recrystallization in ethanol/water mixtures improves purity .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • ¹H NMR : Expect aromatic protons (δ 7.2–8.1 ppm, doublets for para-substituted chlorophenyl) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • FTIR : Peaks at ~750 cm⁻¹ (C-Cl stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • UV-Vis : Aromatic π→π* transitions (~260–280 nm) and n→π* transitions (~310 nm) validate conjugation .

Advanced: When crystallographic data from X-ray diffraction conflicts with computational models, how should researchers validate the structural configuration?

Methodological Answer:

  • Refinement checks : Use software like SHELXL to re-refine the crystallographic model, adjusting thermal parameters and occupancy factors.
  • DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify discrepancies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .
  • Twinned data correction : Apply twin-law matrices in refinement if crystal twinning is suspected .

Basic: What are the standard protocols for assessing the thermal stability of this compound?

Methodological Answer:

  • TGA/DTG : Heat the compound at 10°C/min under nitrogen. Decomposition onset temperatures (typically >200°C) indicate stability. Weight loss steps correlate with ethoxy group cleavage (~250°C) and chlorophenyl decomposition (~350°C) .
  • DSC : Endothermic peaks confirm melting points, while exothermic events signal oxidative degradation .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock derivatives into target proteins (e.g., SARS-CoV-2 protease or cancer-related enzymes). Validate binding poses with MD simulations .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., antimicrobial IC₅₀ values) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Segregate halogenated waste and incinerate via certified facilities to prevent environmental release .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response reassessment : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Standardized protocols : Adhere to OECD guidelines for antimicrobial testing (e.g., fixed inoculum size, controlled pH) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.